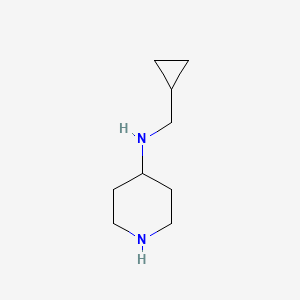

N-(Cyclopropylmethyl)piperidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclopropylmethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-8(1)7-11-9-3-5-10-6-4-9/h8-11H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFWRQJTYQNSLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to N-(Cyclopropylmethyl)piperidin-4-amine

The most direct methods for preparing the title compound involve creating the key carbon-nitrogen bond between the piperidine (B6355638) and cyclopropylmethyl moieties.

Reductive amination is a cornerstone of amine synthesis, providing a direct route to this compound. researchgate.netorganic-chemistry.org This process typically involves the reaction of a piperidin-4-one derivative with cyclopropylmethylamine. The reaction proceeds through the in-situ formation of an intermediate imine or enamine, which is then reduced without isolation to the final secondary amine product. youtube.com

A common starting material is piperidin-4-one. The reaction with cyclopropylamine (B47189) (a close analogue) is documented in patent literature, highlighting the industrial relevance of this pathway. google.com The choice of reducing agent is critical for the success of the reaction. While powerful reductants like sodium borohydride (B1222165) can be used, milder agents are often preferred to avoid reduction of the starting ketone before imine formation occurs. organic-chemistry.orgyoutube.com Sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) are frequently employed because they are selective for the protonated iminium ion over the ketone, allowing the reaction to be performed in a single pot. youtube.com

| Step | Reactants | Key Reagents/Conditions | Product |

| 1 | Piperidin-4-one, Cyclopropylmethylamine | Mild acidic catalyst (e.g., AcOH), Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | This compound |

To avoid undesirable side reactions, particularly at the piperidine ring nitrogen, a protection-deprotection strategy is often employed. The tert-butyloxycarbonyl (BOC) group is a common choice for protecting the piperidine nitrogen due to its stability under various reaction conditions and its relatively straightforward removal. caymanchem.comnih.gov

The synthesis begins with N-Boc-4-piperidone, a commercially available and widely used precursor. caymanchem.comchemicalbook.com This protected ketone undergoes reductive amination with cyclopropylmethylamine under standard conditions to yield tert-butyl 4-((cyclopropylmethyl)amino)piperidine-1-carboxylate. google.com The final step is the deprotection of the BOC group. This is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in an alcoholic solvent, to liberate the free secondary amine on the piperidine ring and afford the target compound. google.comresearchgate.net

| Step | Description | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Reductive Amination | N-Boc-4-piperidone nih.gov | Cyclopropylmethylamine, NaBH(OAc)₃ | tert-Butyl 4-((cyclopropylmethyl)amino)piperidine-1-carboxylate |

| 2 | Deprotection | tert-Butyl 4-((cyclopropylmethyl)amino)piperidine-1-carboxylate | Trifluoroacetic Acid (TFA) or HCl | This compound |

Advanced Synthetic Strategies for Cyclopropylmethyl-Containing Amines

Beyond direct coupling, more intricate, multi-step syntheses are used to construct the cyclopropylmethyl amine moiety itself, which can then be incorporated into the final structure.

Patent literature details several comprehensive, multi-step methods for the preparation of cyclopropylmethyl alkyl amines, reflecting their value as building blocks. google.com One such patented process begins with readily available starting materials and constructs the cyclopropyl (B3062369) ring system from an acyclic precursor. google.com The key steps are:

Halogenation: An allylic chloride is treated with hydrogen bromide to form 1-bromo-3-chloropropane. google.com

Cyanation: The resulting dihalide is reacted with a metal cyanide, leading to the formation of a gamma-chloronitrile. google.com

Cyclization: The gamma-chloronitrile is treated with a strong base, such as an alkali metal hydroxide, to induce intramolecular cyclization, yielding cyclopropyl cyanide. google.com

Reductive Amination: The cyclopropyl cyanide is then reacted with an appropriate amine and hydrogen gas in the presence of a catalyst to produce the final cyclopropylmethyl alkyl amine. google.com

An alternative described within the same patent involves first reducing the cyclopropyl cyanide to cyclopropylmethylamine, which is then subsequently reacted with a ketone or aldehyde to form the target amine, a strategy that connects back to the direct reductive amination approaches. google.comnih.gov

Reactivity and Chemical Transformations of this compound

The chemical reactivity of this compound is dictated by the functional groups present: a secondary piperidine nitrogen, a secondary amine, and a cyclopropyl group.

The oxidation of this compound can potentially occur at several sites, depending on the oxidant and reaction conditions. Based on the known reactivity of piperidine derivatives, several outcomes are plausible. nih.govresearchgate.net

N-Oxidation: The tertiary nitrogen of the piperidine ring is susceptible to oxidation. In biological systems or with specific reagents, this can lead to the formation of an N-oxide. nih.gov Under different conditions, such as those used to generate stable radical species, oxidation can yield an N-oxyl radical, analogous to the formation of TEMPO from its piperidine precursor. researchgate.net

Lactam Formation: Oxidation at the carbon atom alpha to the piperidine nitrogen (the C2 position) can occur. Treatment of substituted piperidines with reagents like bromine in acetic acid has been shown to produce the corresponding piperidin-2-one, which is a cyclic amide or lactam. researchgate.net

N-Acyliminium Ion Formation: The use of certain hypervalent iodine reagents can lead to the oxidation of N-protected piperidines to form highly reactive N-acyliminium ion intermediates. nih.gov These electrophilic species can be trapped by various nucleophiles, leading to further functionalization of the piperidine ring. nih.gov

The specific outcome of an oxidation reaction on this compound would be highly dependent on the chosen reagents and the protection state of the exocyclic amine.

Reduction Reactions

The formation of the N-(cyclopropylmethyl) substituent on the piperidine ring is commonly achieved through reductive amination or the reduction of an amide precursor.

Reductive Amination: A primary synthetic route to this compound involves the reductive amination of a suitable piperidine precursor with cyclopropanecarboxaldehyde (B31225). A common starting material for this process is a protected form of 4-aminopiperidine (B84694), such as tert-butyl 4-aminopiperidine-1-carboxylate. The reaction proceeds via the initial formation of an imine intermediate between the primary amine of the piperidine and the aldehyde. This intermediate is then reduced in situ to the corresponding secondary amine. Various reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being frequent choices due to their mildness and selectivity.

Alternatively, the reaction can be performed starting with 4-oxopiperidine derivatives. In this approach, a protected 4-oxopiperidine is reacted with cyclopropylmethanamine, followed by reduction of the resulting enamine or iminium ion to yield the desired product.

Interactive Table: Reductive Amination Approaches

| Starting Piperidine | Reagent | Reducing Agent | Product |

|---|---|---|---|

| tert-Butyl 4-aminopiperidine-1-carboxylate | Cyclopropanecarboxaldehyde | Sodium triacetoxyborohydride | tert-Butyl 4-((cyclopropylmethyl)amino)piperidine-1-carboxylate |

| 4-Oxopiperidine (protected) | Cyclopropylmethanamine | Sodium cyanoborohydride | This compound (after deprotection) |

Amide Reduction: Another significant reductive pathway is the reduction of the corresponding amide, 1-(cyclopropylcarbonyl)piperidin-4-amine. This amide precursor can be synthesized by acylating a protected 4-aminopiperidine with cyclopropanecarbonyl chloride. The subsequent reduction of the amide carbonyl group to a methylene (B1212753) group is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). This method directly yields the N-(cyclopropylmethyl)piperidine structure.

Nucleophilic Substitution Reactions

The nitrogen atoms within this compound possess nucleophilic character and can participate in substitution reactions. The secondary amine at the 4-position is generally more sterically hindered than the tertiary amine of the piperidine ring. However, both can potentially react depending on the electrophile and reaction conditions.

The piperidine nitrogen can undergo alkylation with various alkyl halides. For instance, reaction with benzyl (B1604629) bromide in the presence of a suitable base would lead to the formation of a quaternary ammonium (B1175870) salt.

The primary amino group at the 4-position is also a potent nucleophile. It can react with a range of electrophiles. For example, in the presence of a suitable leaving group on an aromatic or heterocyclic ring, this amine can act as the nucleophile in an SNAr (nucleophilic aromatic substitution) reaction.

Interactive Table: Potential Nucleophilic Substitution Reactions

| Site of Nucleophilic Attack | Electrophile Example | Product Type |

|---|---|---|

| Piperidine Nitrogen (Tertiary Amine) | Benzyl bromide | Quaternary ammonium salt |

| 4-Amino Group (Primary Amine) | 2-Fluoropyridine | N-substituted 4-aminopyridine (B3432731) derivative |

Carbamoylation and Related Derivatization Reactions

The primary amino group at the 4-position of this compound is a key site for derivatization, including carbamoylation. This reaction involves the treatment of the amine with an isocyanate or a carbamoyl (B1232498) chloride to form a urea (B33335) or a carbamate (B1207046) derivative, respectively.

For example, reacting this compound with an alkyl or aryl isocyanate (R-N=C=O) in an aprotic solvent would yield the corresponding N'-substituted N-(1-(cyclopropylmethyl)piperidin-4-yl)urea. These reactions are typically efficient and proceed under mild conditions.

Similarly, acylation of the primary amine with acyl chlorides or acid anhydrides can produce the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base to scavenge the HCl byproduct would yield N-(1-(cyclopropylmethyl)piperidin-4-yl)acetamide.

Interactive Table: Derivatization of the 4-Amino Group

| Reagent | Product Class |

|---|---|

| Phenyl isocyanate | Urea |

| Ethyl chloroformate | Carbamate |

| Acetyl chloride | Amide |

Derivatization and Structure Activity Relationship Sar Studies

Design Principles for N-(Cyclopropylmethyl)piperidin-4-amine Analogues

The design of novel compounds based on the this compound scaffold is guided by established medicinal chemistry principles aimed at modulating the molecule's interaction with specific biological targets. These strategies often involve systematic modifications of the piperidine (B6355638) ring and the introduction of a wide array of functional groups to probe the chemical space and enhance desired properties.

Strategies for Modifying the Piperidine Ring and Substituent Introduction

The piperidine ring of this compound offers multiple avenues for structural modification. A primary strategy involves substitution at the 4-amino group, which can be acylated, alkylated, or incorporated into larger heterocyclic systems. This allows for the introduction of various substituents that can engage in specific interactions, such as hydrogen bonding, hydrophobic interactions, or electrostatic interactions, with the target protein.

Furthermore, the piperidine nitrogen itself can be a point of modification, although in many reported analogues, the cyclopropylmethyl group is retained as it often contributes favorably to potency and metabolic stability. The conformation of the piperidine ring, whether in a chair or boat conformation, and the axial or equatorial orientation of substituents can also play a crucial role in determining biological activity. Conformational restriction, through the introduction of bicyclic systems or bulky substituents, is another design strategy employed to lock the molecule into a bioactive conformation and improve selectivity. nih.gov

Incorporation of Diverse Functional Groups

To explore and optimize the therapeutic potential of the this compound scaffold, a wide variety of functional groups have been incorporated into its derivatives. These groups are strategically chosen to alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its binding affinity, selectivity, and pharmacokinetic profile.

Commonly introduced functional groups include:

Trifluoromethyl (-CF3): The incorporation of a trifluoromethyl group can enhance metabolic stability by blocking potential sites of metabolism. Its strong electron-withdrawing nature can also modulate the pKa of nearby functional groups and influence binding interactions. In the context of drug design, trifluoromethylated compounds often exhibit increased lipophilicity, which can improve cell permeability. A recent study on piperazine (B1678402) sulfonamide derivatives highlighted that the presence of a trifluoromethyl group on a phenyl ring can contribute to potent inhibitory activity against osteoclast differentiation. nih.gov

Pyrimidine (B1678525): The pyrimidine ring is another key heterocyclic moiety that is often introduced to serve as a core scaffold or a substituent. Its nitrogen atoms can participate in hydrogen bonding, and the ring system can be readily functionalized to explore SAR. The pyrimidine-4-carboxamide (B1289416) unit, in particular, has been a cornerstone in the development of potent enzyme inhibitors. nih.gov

Sulfonyl (-SO2-): The sulfonyl group is a key component of sulfonamide drugs and is utilized for its strong hydrogen-bonding capabilities as a hydrogen bond acceptor. It can be incorporated to form sulfonamide linkages with the amino group of the piperidine scaffold or as part of a larger substituent. The geometry and electronic properties of the sulfonamide group can significantly influence binding affinity and selectivity. nih.gov

Synthesis and Characterization of Key Derivatives Incorporating the this compound Scaffold

The synthetic utility of this compound is demonstrated by its successful incorporation into various classes of biologically active molecules. The following subsections detail the synthesis and characterization of key derivatives that highlight the versatility of this scaffold.

Pyrimidine-4-carboxamide Derivatives (e.g., LEI-401 Scaffold)

A significant application of the this compound motif is in the development of pyrimidine-4-carboxamide derivatives, exemplified by the potent and selective N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitor, LEI-401. nih.gov The synthesis of this class of compounds typically involves the coupling of a substituted pyrimidine-4-carboxylic acid with this compound.

The structure-activity relationship (SAR) studies leading to the discovery of LEI-401 revealed several key insights. The N-cyclopropylmethyl group was found to be an optimal substituent at the carboxamide nitrogen, contributing to high potency. Modifications at the 2- and 6-positions of the pyrimidine ring were extensively explored. For instance, replacing an N-methylphenethylamine group with a conformationally restricted (S)-3-phenylpiperidine at the 2-position led to a threefold increase in inhibitory potency. Furthermore, substituting a morpholine (B109124) group at the 6-position with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased activity by an order of magnitude, culminating in the nanomolar potency of LEI-401. nih.gov

The general synthetic approach involves the preparation of a suitably substituted 2,6-dichloropyrimidine-4-carbonyl chloride, followed by sequential amination reactions. The first amination is typically with this compound to form the amide bond, followed by displacement of the remaining chlorine atoms with other amines to introduce diversity at the 2- and 6-positions.

Table 1: SAR of Pyrimidine-4-Carboxamide Analogues (LEI-401 Scaffold) nih.gov

| Compound | R1 Substituent | R2 Substituent | R6 Substituent | NAPE-PLD IC50 (nM) |

| LEI-401 | Cyclopropylmethyl | (S)-3-Phenylpiperidine | (S)-3-Hydroxypyrrolidine | 27 |

| Analog 1 | Cyclopropylmethyl | N-Methylphenethylamine | Morpholine | >1000 |

| Analog 2 | Cyclopropylmethyl | (S)-3-Phenylpiperidine | Morpholine | 280 |

| Analog 3 | Methyl | (S)-3-Phenylpiperidine | (S)-3-Hydroxypyrrolidine | 150 |

Pyrazole-Based Derivatives (e.g., TLR Inhibitors)

The this compound scaffold has also been utilized in the synthesis of pyrazole-based derivatives with potential applications as Toll-like receptor (TLR) inhibitors. A patent application describes the preparation of such compounds, where the piperidine nitrogen is linked to a pyrazole (B372694) ring via a propyl linker. google.com

The synthesis of these derivatives involves a multi-step sequence. A key intermediate, 1-(3-bromopropyl)-4-(substituted-phenyl)-1H-pyrazole, is first prepared. This is then reacted with tert-butyl piperidin-4-ylcarbamate, followed by deprotection of the Boc group to yield the secondary amine. Finally, reductive amination with cyclopropanecarboxaldehyde (B31225) introduces the N-cyclopropylmethyl group to afford the target compound. google.com

Table 2: Example of a Pyrazole-Based Derivative google.com

| Compound Name | Structure | Application |

| N-(cyclopropylmethyl)-1-(3-(4-(4-(4-methylpiperazin-1-yl)phenyl)-1H-pyrazol-1-yl)propyl)piperidin-4-amine | A complex structure featuring the this compound core linked to a substituted pyrazole. | TLR Inhibitor |

Sulfonamide Derivatives

The primary amine of the piperidine-4-amine moiety is a suitable nucleophile for the synthesis of sulfonamide derivatives. The general method for preparing such compounds involves the reaction of this compound with a sulfonyl chloride in the presence of a base. This reaction leads to the formation of a stable sulfonamide linkage.

The properties of the resulting sulfonamide derivative can be tuned by varying the substituent on the sulfonyl chloride. For example, using an arylsulfonyl chloride would introduce an aromatic ring, which can participate in pi-stacking or other hydrophobic interactions within a protein binding pocket. Alternatively, an alkylsulfonyl chloride would yield a more flexible and aliphatic derivative.

While specific examples of sulfonamide derivatives of this compound with detailed biological activity are not extensively reported in the literature, the synthetic strategy is straightforward and widely applicable in medicinal chemistry. nih.gov The resulting sulfonamides are expected to possess distinct pharmacological profiles compared to their amide or amine counterparts due to the unique electronic and steric properties of the sulfonamide group.

Table 3: General Structure of Sulfonamide Derivatives

| General Structure | R Group | Potential Properties |

| A sulfonamide formed from this compound and a sulfonyl chloride. | Aryl, Alkyl, Heteroaryl | Can modulate hydrogen bonding capacity, lipophilicity, and metabolic stability. |

Urea (B33335) Derivatives

The urea moiety is a key functional group in drug discovery, known for its ability to form stable hydrogen bonds with biological targets. The synthesis of urea derivatives typically involves reacting an amine with an isocyanate. nih.gov For a scaffold like this compound, this would involve reacting the primary amine at the 4-position with a suitable isocyanate to form N'-substituted-N-(1-(cyclopropylmethyl)piperidin-4-yl)ureas.

Structure-activity relationship studies on other urea-based compounds have shown that the nature of the substituents on both sides of the urea core is critical for biological activity. nih.gov For instance, in a series of adamantyl ureas studied for antitubercular activity, a bulky aliphatic ring system (like adamantyl) on one side and an aryl ring on the other was found to be the preferred arrangement for potency. nih.gov Replacing the adamantyl group with smaller rings like cyclohexyl or cyclopentyl significantly decreased activity. nih.gov In another study on piperidine diamine derivatives, compounds featuring urea groups showed potent anticoagulant activity. researchgate.net These findings suggest that by systematically varying the substituent introduced onto the urea nitrogen of an this compound derivative, it would be possible to probe the specific structural requirements for activity at a given target.

Table 1: SAR Insights for Urea Derivatives

| Moiety | Observation | Implication for this compound Derivatives |

|---|---|---|

| Urea Core | Acts as a rigid hydrogen bond donor/acceptor. nih.gov | Provides a stable anchor for binding to target proteins. |

| N-Substituents | Bulky aliphatic and aryl substituents are often favored for potency in other series. nih.gov | Systematic variation of substituents is crucial for optimizing activity. |

Morphine and Thebaine Analogues

The N-cyclopropylmethyl group is a well-established and critically important substituent in opioid pharmacology. It is famously incorporated into the structure of opioid antagonists like naltrexone (B1662487) and partial agonists like buprenorphine, which are derived from thebaine. nih.govnih.gov The piperidine ring is also an essential pharmacophoric element in morphine and its analogues, crucial for analgesic activity. akjournals.comnih.gov

The modification of the N-substituent on the piperidine ring of morphinans has a profound effect on their pharmacological profile. Replacing the N-methyl group of morphine with a larger alkyl group like N-cyclopropylmethyl can switch the activity from a pure agonist to an antagonist or partial agonist. youtube.com For example, in a series of 6α-(isoquinoline-3′-carboxamido)morphinan analogues, the 17-cyclopropylmethyl derivative (naltrexone analogue, NAQ) was found to be a potent ligand at opioid receptors. nih.gov Further derivatization of this compound led to analogues with varying efficacy, from full agonists to partial agonists and antagonists, highlighting the sensitivity of the opioid receptors to subtle structural changes. nih.gov

Given that the N-(cyclopropylmethyl)piperidine moiety is a key feature of potent opioid modulators, incorporating this into other scaffolds is a common strategy in medicinal chemistry. Therefore, using this compound as a building block for novel, non-morphinan structures represents a rational approach to discovering new classes of opioid receptor ligands. The known structure-activity relationships from morphinan (B1239233) chemistry provide a strong basis for such explorations. nih.govresearchgate.net

Substituted Piperidine-4-amine Derivatives in Dopamine (B1211576) Transporter Studies

The piperidine scaffold is a cornerstone in the development of ligands for the dopamine transporter (DAT), a key target in the treatment of conditions like ADHD and substance abuse. researchgate.netnih.gov The 4-aminopiperidine (B84694) substructure, in particular, has been explored for its utility in creating selective ligands for dopamine receptors. For example, certain substituted 4-aminopiperidines have been identified as high-affinity, selective antagonists for the dopamine D4 receptor. nih.gov

In the context of DAT inhibitors, the N-substituent on the piperidine ring plays a pivotal role in determining potency and selectivity. Studies on truncated analogues of WIN-series compounds (potent DAT inhibitors) showed that N-substitution is critical. nih.gov For instance, removal of the N-methyl group in some piperidine series led to an enhancement in serotonin (B10506) transporter (5-HTT) activity. nih.gov In studies of methylphenidate (Ritalin) derivatives, N-methylation of the piperidine ring significantly reduced affinity for the DAT. nih.gov

The development of new N-substituted 4-(arylmethoxy)piperidines has yielded potent DAT inhibitors, with some compounds showing IC50 values significantly lower than that of cocaine. researchgate.net The nature of the N-substituent influences not only binding affinity but also the kinetic properties of the interaction with the transporter, which in turn affects the behavioral profile of the compound. researchgate.net The N-cyclopropylmethyl group, being a small, rigid, and lipophilic moiety, represents a synthetically accessible and interesting substituent to explore in the design of novel DAT ligands based on the piperidine-4-amine scaffold.

Structure-Activity Relationship (SAR) Studies on this compound Scaffolds

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effects. For the this compound scaffold, this involves systematically altering different parts of the molecule to optimize its interaction with a biological target.

Influence of Substituent Modifications on Biological Activity and Selectivity

Modifying the substituents on a core scaffold can dramatically alter its biological activity and selectivity profile. For piperidine-based compounds, key areas for modification include the nitrogen substituent, the amine at the 4-position, and any additional groups attached to the piperidine ring.

The N-substituent is particularly influential. In a study of N-(piperidin-4-yl)-naphthamides, varying the N-substituent from a benzyl (B1604629) to a phenylpropyl group significantly altered the affinity for D4.2 and 5-HT2A receptors. nih.gov Specifically, increasing the linker length between the phenyl ring and the piperidine nitrogen led to a general decrease in affinity for these receptors. nih.gov This demonstrates that the size and nature of the N-substituent, such as the N-cyclopropylmethyl group, are critical determinants of pharmacological activity.

Table 2: Receptor Binding Data for N-Substituted Piperidine Naphthamides

| Compound | N-Substituent | D4.2 Ki (nM) | 5-HT2A Ki (nM) |

|---|---|---|---|

| 2 | Benzyl | 14 | 22 |

| 7 | Phenylpropyl | 2.5 | 1000 |

Data sourced from Carato et al., 2007. nih.gov This table illustrates how changing the N-substituent on a related piperidine scaffold impacts receptor affinity and selectivity.

Conformational Restriction and Potency Optimization in Lead Development

A key strategy in lead optimization is to rigidify a flexible molecule into its bioactive conformation. This conformational restriction can lead to a significant increase in potency by reducing the entropic penalty of binding to the target receptor. For a molecule like this compound, which has several rotatable bonds, this is a particularly relevant strategy.

This principle was demonstrated in a series of N-naphthyl cyclopenta[d]pyrimidines, where introducing substituents that hindered the rotation of a naphthyl ring led to profound differences in biological activity. nih.gov A conformationally restricted analogue was found to be inactive, whereas a closely related compound with free rotation was the most potent in the series, indicating that the molecule must adopt a specific 3D shape to be active. nih.gov A computational search revealed that the inactive, restricted compound had fewer accessible low-energy conformations compared to the active one. nih.gov

Strategies to conformationally restrict a piperidine scaffold could include introducing ring constraints, such as fusing another ring to the piperidine, or incorporating bulky substituents that limit the rotation of attached groups. Lead optimization efforts for various 4-aminopyridine (B3432731) and 4-aminopiperidine scaffolds have successfully used structure-based design to introduce modifications that improve potency and selectivity by optimizing the fit within the target's binding site. nih.govnih.gov

Bioisosteric Replacements for Enhanced Properties

Bioisosterism is the strategy of replacing one functional group with another that has similar physicochemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.gov This is a powerful tool in drug design.

For the this compound scaffold, several bioisosteric replacements could be envisioned. The piperidine ring itself can be considered a bioisostere. For example, 4-aminopiperidine is sometimes used as a mimetic for a piperazine ring, which is a common feature in many CNS-active drugs. blumberginstitute.orgresearchgate.net

The amine at the 4-position could be replaced with other groups capable of similar interactions. More commonly, the amine is derivatized, and the resulting functional group (e.g., an amide) is then replaced. The amide bond, while common, can be susceptible to metabolic cleavage. Bioisosteres for the amide bond include heterocycles like 1,2,4-oxadiazoles or triazoles. nih.gov In one example, replacing a metabolically labile amide in a dipeptidyl peptidase-4 (DPP-4) inhibitor with an oxadiazole ring resulted in compounds that were nearly equipotent but had improved metabolic stability. nih.gov

The cyclopropylmethyl group on the nitrogen could also be replaced. A classic bioisosteric replacement for a hydrogen atom is fluorine, which can be used to block metabolic oxidation at a specific site. nih.govacs.org While less common, the entire cyclopropyl (B3062369) group could be replaced by other small, rigid cyclic systems to fine-tune lipophilicity and binding interactions.

Table 3: Common Bioisosteric Replacements in Drug Design

| Original Group | Bioisosteric Replacement(s) | Potential Advantage(s) |

|---|---|---|

| Amide Bond | 1,2,4-Oxadiazole, 1,2,3-Triazole | Improved metabolic stability, altered solubility. nih.gov |

| Phenyl Ring | Thiophene, Pyridine (B92270) | Modulate metabolism, alter polarity, new interaction points. nih.gov |

| Carboxylic Acid | Tetrazole, Acylsulfonamide | Increased membrane permeability, improved oral bioavailability. nih.gov |

| Hydrogen | Fluorine, Deuterium | Block metabolic oxidation, increase potency. nih.gov |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-(Cyclopropylmethyl)piperidin-4-amine, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the cyclopropyl (B3062369), piperidine (B6355638), and methyl groups would be observed. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the precise assignment of each proton. For instance, the protons on the cyclopropyl ring are expected to appear in the upfield region, typically between 0.0 and 1.0 ppm. The methylene (B1212753) protons of the cyclopropylmethyl group would likely resonate as a doublet, due to coupling with the adjacent methine proton. The protons on the piperidine ring would exhibit more complex splitting patterns in the range of approximately 1.5 to 3.5 ppm, reflecting their axial and equatorial positions and their coupling with neighboring protons. The amine protons would appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

The ¹³C NMR spectrum provides complementary information by identifying the number of unique carbon environments. For this compound, one would expect to observe distinct signals for each carbon atom in the cyclopropyl ring, the piperidine ring, and the cyclopropylmethyl group. The chemical shifts of these carbons are indicative of their electronic environment. For example, the carbons of the piperidine ring adjacent to the nitrogen atom would be deshielded and appear at a higher chemical shift compared to the other piperidine carbons. A study on the ¹³C NMR of N-alkylpiperidines demonstrated that the chemical shifts of the ring carbons are influenced by the nature of the N-alkyl substituent acs.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Cyclopropyl CH | 0.8 - 1.0 (m) | 5 - 15 |

| Cyclopropyl CH₂ | 0.1 - 0.5 (m) | 3 - 10 |

| N-CH₂-Cyclopropyl | 2.2 - 2.4 (d) | 55 - 65 |

| Piperidine CH (C4) | 2.5 - 2.8 (m) | 45 - 55 |

| Piperidine CH₂ (C2, C6) | 2.8 - 3.2 (m) | 50 - 60 |

| Piperidine CH₂ (C3, C5) | 1.4 - 1.8 (m) | 30 - 40 |

| NH₂ | 1.0 - 2.0 (br s) | N/A |

| Note: These are estimated values based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and other experimental conditions. |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its identity. For this compound, with a molecular formula of C₉H₁₈N₂ and a monoisotopic mass of 154.147 Da, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, typically with an error of less than 5 ppm. uni.lu

In a typical mass spectrum, the compound would be ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 155.154. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 177.136, may also be observed. uni.lu The fragmentation pattern of the molecular ion can provide further structural information.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 155.15428 |

| [M+Na]⁺ | 177.13622 |

| [M-H]⁻ | 153.13972 |

| [M+NH₄]⁺ | 172.18082 |

| [M+K]⁺ | 193.11016 |

| [M+H-H₂O]⁺ | 137.14426 |

| Source: PubChemLite. Predicted Collision Cross Section (CCS) values are also available for these adducts. uni.lu |

Chromatographic Methods for Compound Purity and Identification (HPLC, LC-MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of this compound.

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution. The purity of the compound can be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Example HPLC Method Parameters for Piperidine Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 5% to 95% B over 15-20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm and/or Mass Spectrometer (ESI+) |

| Column Temperature | 25-30 °C |

| Note: These are general parameters and would require optimization for the specific analysis of this compound. |

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies of N-(Cyclopropylmethyl)piperidin-4-amine and its Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

In a study focused on developing new inhibitors for the Hepatitis C Virus (HCV) NS5B polymerase, researchers designed and evaluated a series of novel piperidin-4-amine derivatives. usb.ac.ir Although this compound was not the primary focus, the study's methodology and findings for related structures are highly relevant. The investigation used a structure-based approach to create new molecules with a high affinity for the target enzyme. Molecular docking scores, which estimate the binding affinity, were a key metric. For instance, one of the most promising newly designed compounds demonstrated a remarkable molecular docking score of -153.74 kcal/mol, significantly higher than the reference drug Ribavirin (-111.095 kcal/mol). usb.ac.ir

Another computational study focused on identifying novel piperidine (B6355638) derivatives as potential inhibitors of the HDM2-p53 interaction, a critical target in cancer therapy. researchgate.net Using a combination of Group-Based Quantitative Structure-Activity Relationship (GQSAR) modeling and molecular docking, researchers screened a library of piperidine-derived compounds. The top-scoring molecules exhibited binding energies of -6.639 and -6.305 kcal/mol, indicating strong potential for inhibiting the HDM2 target. researchgate.net These studies underscore the power of molecular docking to identify and optimize lead compounds based on their predicted interaction with a protein's active site.

Interactive Table: Molecular Docking Data for Piperidine Derivatives

| Compound Class | Target Protein | Notable Finding | Reference |

|---|---|---|---|

| Piperidin-4-amine Derivatives | HCV NS5B Polymerase | A designed inhibitor showed a high docking score of -153.74 kcal/mol. usb.ac.ir | usb.ac.ir |

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) are particularly useful for analyzing conformational preferences and the distribution of electron density.

Research on substituted piperidines has revealed complex conformational behaviors. For example, studies on 1-phenylpiperidin-4-one, a related ketone derivative, showed that the piperidine ring can exist in multiple conformations, including chair-equatorial (Eq), chair-axial (Ax), and twist (Tw) forms. osti.gov Quantum chemical calculations, specifically using the B3LYP-D3/cc-pVTZ level of theory, predicted the relative populations of these conformers in the gas phase. The calculations suggested a ratio of 40:35:25 for the Eq, Ax, and Tw forms, respectively, which was in good agreement with experimental data from gas-phase electron diffraction. osti.gov

These calculations are crucial as the conformation of the piperidine ring and the orientation of its substituents (like the cyclopropylmethyl group) directly influence how the molecule interacts with biological targets. The introduction of different substituents at the nitrogen atom can significantly alter the energy landscape, stabilizing one conformer over another and thereby affecting the molecule's biological activity. osti.gov

Prediction of Molecular Interactions and Theoretical Physicochemical Parameters

Theoretical calculations can predict various physicochemical properties that are essential for drug development, such as lipophilicity (logP), polar surface area (PSA), and collision cross-section (CCS), which relates to the molecule's size and shape in the gas phase.

For the specific compound this compound, publicly available databases provide predicted physicochemical parameters. These computational predictions are valuable for initial assessments of a compound's drug-likeness. For instance, the predicted XlogP value, a measure of lipophilicity, is 0.6 for this compound. uni.lu Furthermore, its predicted collision cross-section (CCS) values have been calculated for different adducts, which is useful in analytical techniques like ion mobility-mass spectrometry. uni.lu

Interactive Table: Predicted Physicochemical and Structural Parameters for this compound

| Parameter | Value | Method/Source | Reference |

|---|---|---|---|

| Molecular Formula | C9H18N2 | - | uni.lu |

| Monoisotopic Mass | 154.147 Da | - | uni.lu |

| XlogP | 0.6 | Predicted | uni.lu |

| Predicted CCS ([M+H]+) | 136.6 Ų | CCSbase | uni.lu |

These predicted parameters serve as a foundational dataset for more complex computational studies, such as Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity. usb.ac.irresearchgate.net

X-ray Crystallography in the Structural Analysis of Derivatives

X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of molecules in the solid state. This experimental technique is the gold standard for confirming the conformations and intermolecular interactions predicted by computational models.

Biological Activity and Mechanistic Studies in Vitro

Exploration of N-(Cyclopropylmethyl)piperidin-4-amine Derivatives as Enzyme Modulators

Derivatives of this compound have been the subject of medicinal chemistry efforts to develop modulators of key enzymes involved in cellular signaling. These investigations have primarily focused on scaffolds that incorporate the piperidine (B6355638) moiety, leading to the discovery of potent inhibitors for enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and Janus kinase 2 (JAK2).

NAPE-PLD is recognized as a principal enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.gov It is a membrane-associated zinc hydrolase that catalyzes the conversion of N-acylphosphatidylethanolamines (NAPEs) into NAEs. nih.govacs.org The development of inhibitors for NAPE-PLD provides pharmacological tools to study the roles of this enzyme and the NAEs it produces. nih.govnih.gov

The identification of NAPE-PLD inhibitors has been facilitated by high-throughput screening (HTS) campaigns. nih.gov One such campaign utilized a fluorescent activity assay in a 1,536-well format, employing membrane fractions of human embryonic kidney 293T (HEK293T) cells engineered to overexpress human NAPE-PLD. nih.gov The assay measured enzyme activity using the surrogate substrate N-((6-(2,4-dinitrophenyl) amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine (PED6). nih.gov This screening led to the identification of pyrimidine-4-carboxamide (B1289416) derivatives as a promising chemotype. researchgate.net

Further optimization of an initial hit from this screening resulted in the development of LEI-401, a potent and selective NAPE-PLD inhibitor. nih.gov The inhibitory activity of this compound was confirmed, yielding a submicromolar equilibrium dissociation constant (Kᵢ) in biochemical assays. nih.gov Other in vitro fluorescence assays for NAPE-PLD activity have used alternative fluorogenic substrates, such as PED-A1 and flame-NAPE, with recombinant NAPE-PLD enzyme. acs.orgbiorxiv.org

Table 1: NAPE-PLD Inhibitory Activity

| Compound | Scaffold | Inhibitory Activity (Kᵢ) | Reference |

|---|---|---|---|

| LEI-401 | Pyrimidine-4-carboxamide | 0.30 μM | nih.gov |

| ARN19874 | Quinazoline sulfonamide | 34 μM (IC₅₀) | researchgate.net |

Inhibition of NAPE-PLD directly impacts the biosynthesis of NAEs. nih.gov The potent inhibitor LEI-401 was shown to reduce the levels of a wide range of NAEs, including the endocannabinoid anandamide, in neuronal cells. nih.gov This effect was demonstrated to be dependent on NAPE-PLD, as the compound had no effect on NAE levels in brain tissue from NAPE-PLD knockout mice. nih.gov This confirms that inhibitors based on this scaffold can effectively block the primary NAE biosynthesis pathway in a cellular context. nih.gov

Conversely, an earlier identified inhibitor, ARN19874, was found to increase NAPE levels in HEK293 cells without affecting the levels of most NAEs. researchgate.net This finding suggests the presence of alternative, NAPE-PLD-independent pathways for NAE biosynthesis, highlighting the complexity of this lipid signaling system. researchgate.net The biosynthesis of NAEs is a two-step process that begins with the transfer of an acyl chain to phosphatidylethanolamine (B1630911) (PE) to form NAPEs, which are then hydrolyzed by NAPE-PLD to generate NAEs and phosphatidic acid. acs.orgbiorxiv.org

The biological activity of NAPE-PLD inhibitors is often linked to their downstream effects on the receptors targeted by NAEs. nih.gov NAEs are a diverse family of lipid mediators that act as agonists for various receptors, including the G-protein-coupled cannabinoid receptors (CB1 and CB2), GPR55, and GPR119, as well as the transient receptor potential vanilloid 1 (TRPV1) ion channel. nih.govnih.govnih.gov

By inhibiting NAPE-PLD, derivatives of this compound can reduce the endogenous production of NAEs like anandamide, oleoylethanolamide (OEA), and palmitoylethanolamide (B50096) (PEA). nih.govnih.gov This reduction in endogenous ligand concentration leads to an indirect modulation of the activity of their respective receptors. For instance, GPR55 is activated by certain NAEs, while OEA is a known ligand for GPR119. acs.orgbiorxiv.orgnih.gov

Separately, research has focused on developing N-cyclopropyl-N-piperidinyl-benzamide derivatives, a structurally related class, as direct agonists for the GPR119 receptor, which is expressed in pancreatic beta-cells and intestinal K- and L-cells. google.comgoogle.com

In addition to membrane-bound receptors, NAEs also target nuclear receptors, most notably the peroxisome proliferator-activated receptor-α (PPAR-α). nih.govmdpi.com PPAR-α is a ligand-activated transcription factor that plays a critical role in the regulation of lipid and glucose metabolism, as well as inflammatory processes. nih.govmdpi.com

Specific NAEs, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), are recognized as potent endogenous agonists of PPAR-α. mdpi.com Therefore, by inhibiting NAPE-PLD and consequently lowering the biosynthesis of OEA and PEA, this compound derivatives can indirectly modulate PPAR-α signaling pathways. nih.govmdpi.com Activation of PPAR-α is known to have potent anti-inflammatory effects and to regulate genes involved in fatty acid oxidation. nih.govmdpi.com The expression of PPAR-α has been identified in various tissues, including the liver, heart, and immune cells. nih.govnih.gov

The pyrimidine (B1678525) scaffold, a key structural feature in some NAPE-PLD inhibitors like LEI-401, has also been utilized in the design of inhibitors for the Janus kinase (JAK) family of enzymes. nih.gov The JAK2 isoform is a crucial mediator in signaling pathways that can lead to myeloproliferative neoplasms (MPNs) when mutated (e.g., JAK2V617F). nih.gov

A series of 4-piperazinyl-2-aminopyrimidine derivatives were developed as dual inhibitors of JAK2 and Fms-like tyrosine kinase 3 (FLT3). nih.gov Within this series, compound 14j demonstrated balanced and potent in vitro inhibitory activity against both enzymes. nih.gov In another study, N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were synthesized and evaluated as selective JAK2 inhibitors. nih.gov The optimized compound from this series, A8, showed excellent potency against JAK2 kinase and high selectivity over other JAK family members (JAK1, JAK3, and TYK2). nih.gov These studies highlight the versatility of the pyrimidine core in designing potent and selective enzyme inhibitors.

Table 2: Pyrimidine Derivatives as JAK2 Inhibitors

| Compound | Scaffold | JAK2 Inhibitory Activity (IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| Compound 14j | 4-Piperazinyl-2-aminopyrimidine | 27 nM | Also inhibits FLT3 (IC₅₀ = 30 nM) | nih.gov |

| Compound A8 | N-(4-(aminomethyl)phenyl)pyrimidin-2-amine | 5 nM | 38.6-fold vs JAK1, 54.6-fold vs JAK3, 41.2-fold vs TYK2 | nih.gov |

Cyclooxygenase (COX) Enzyme Inhibition (for relevant pyrimidine derivatives)

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and other physiological processes. nih.gov While specific studies on the COX inhibitory activity of pyrimidine derivatives directly featuring the this compound scaffold are not extensively documented in the reviewed literature, the broader class of pyrimidine derivatives is well-known for its wide range of biological activities, including anti-inflammatory effects through COX inhibition. nih.govnih.gov

Certain pyrimidine derivatives have been identified as potent and selective inhibitors of COX-2. nih.govnih.gov For instance, in vitro assays using a canine monocyte/macrophage cell line demonstrated that some nonsteroidal anti-inflammatory drugs (NSAIDs) with different core structures preferentially inhibit COX-2 over COX-1. nih.govresearchgate.net The development of selective COX-2 inhibitors is a significant area of research, as they are designed to have anti-inflammatory effects with fewer gastrointestinal side effects than non-selective NSAIDs. nih.govnih.gov The general strategy involves designing molecules that fit selectively into the active site of the inducible COX-2 enzyme over the constitutive COX-1 enzyme. nih.govnih.gov

Receptor Ligand Binding and Functional Assays for this compound Analogues

Analogues of this compound have been synthesized and evaluated for their binding affinity and functional activity at several key receptors and transporters, highlighting a diverse pharmacological profile.

The dopamine (B1211576) transporter (DAT) is a sodium-chloride dependent symporter that regulates dopaminergic neurotransmission by facilitating the reuptake of dopamine from the synaptic cleft. nih.gov Analogues featuring the N-cyclopropylmethyl substituent have been identified as potent and selective ligands for DAT. In a study exploring derivatives of modafinil, an analogue bearing an N-cyclopropylmethyl group was among the most selective compounds for the dopamine transporter compared to the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). nih.gov Further research into piperazine (B1678402) analogues also revealed that specific substitutions could yield ligands with high affinity for DAT. nih.gov For example, the compound 1-(3-chlorophenyl)-4-phenethylpiperazine was found to have a high affinity for DAT, demonstrating that the piperazine/piperidine core can be a scaffold for potent DAT ligands. researchgate.netnih.gov

| Compound Analogue Class | Key Structural Feature | Reported DAT Affinity/Selectivity | Source |

|---|---|---|---|

| Modafinil Analogue | N-cyclopropylmethyl substituent | High selectivity for DAT over NET and SERT | nih.gov |

| Chlorophenylpiperazine Analogue | 1-(3-chlorophenyl)-4-phenethylpiperazine | High affinity for DAT | researchgate.netnih.gov |

The kappa opioid receptor (κOR), a G protein-coupled receptor, is a target for analgesics. nih.govnih.gov Activation of κOR can produce potent pain relief, but this is often accompanied by undesirable side effects like dysphoria and sedation, which has limited the clinical use of non-selective κOR agonists. nih.gov The N-cyclopropylmethyl substituent is a well-established pharmacophore in opioid chemistry, often conferring potent agonist or antagonist activity. For instance, the morphinan (B1239233) derivative 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-{[4'-(2'-cyanopyridyl)]carboxamido}morphinan (NCP) acts as a potent κOR full agonist and a mu opioid receptor (MOR) partial agonist, with a 6.5-fold selectivity for κOR over MOR in vitro. nih.gov The development of mixed-action agonists or peripherally restricted agonists aims to harness the analgesic properties of κOR activation while minimizing central nervous system side effects. nih.govmdpi.commdpi.com

| Compound | Scaffold | In Vitro κOR Activity | Selectivity | Source |

|---|---|---|---|---|

| NCP | Morphinan | Potent full agonist | 6.5x for κOR over MOR | nih.gov |

| Difelikefalin (CR845) | Peptide | Highly selective peripheral agonist (Ki = 0.32 nM) | >10,000-fold for KOR over MOR and DOR | chemrxiv.org |

Toll-like receptors are key components of the innate immune system that recognize pathogen-associated molecular patterns. nih.govmdpi.com Endosomal TLRs, including TLR3, TLR7, and TLR9, detect nucleic acids and their overactivation has been linked to autoimmune disorders. nih.govnih.gov Consequently, antagonists of these receptors are of significant therapeutic interest. nih.govmdpi.com Research has led to the discovery of small molecules that can inhibit these pathways. One study identified a series of 2-phenyl-indole-5-piperidine compounds as dual antagonists of TLR7 and TLR9. nih.gov Further optimization of this series led to compounds with excellent potency. nih.gov The inhibition of TLR7 and TLR9 is considered a promising strategy for treating autoimmune diseases like lupus and psoriasis. nih.gov While TLR3 activation is also involved in antiviral responses, the dual inhibition of TLR7 and TLR9 has been a primary focus for autoimmune conditions. nih.govnih.gov

| Compound Series | Target(s) | Reported In Vitro Activity | Source |

|---|---|---|---|

| 2-phenyl-indole-5-piperidine | TLR7/TLR9 | Dual antagonism; IC50 for TLR9 as low as 210 nM in pDC assays. | nih.gov |

| Imidazopyridine derivatives | TLR7/TLR9 | Dual antagonism; one derivative showed IC50 values of 466 nM (TLR7) and 40 nM (TLR9). | mdpi.com |

The dopamine D4 receptor (D4R) is a G protein-coupled receptor predominantly expressed in the prefrontal cortex and implicated in cognitive and decision-making processes. chemrxiv.org It is a target for treating neuropsychiatric conditions. chemrxiv.org Numerous studies have described piperidine and piperazine derivatives with high affinity and selectivity for the human D4 receptor. nih.govchemrxiv.orgnih.gov Structure-activity relationship studies have shown that modifications to the piperidine scaffold can significantly influence binding affinity and selectivity over other dopamine receptor subtypes like D2 and D3. chemrxiv.orgnih.gov For example, a series of 4-N-linked-heterocyclic piperidine derivatives were synthesized, leading to a compound with a high affinity for the human D4 receptor (Ki = 5.2 nM) and over 300-fold selectivity against D2 and D3 receptors. nih.gov In another study, a novel series of 4,4-difluoropiperidine (B1302736) ether-based antagonists was developed, with one compound showing exceptional D4 binding affinity (Ki = 0.3 nM) and over 2000-fold selectivity versus other dopamine receptor subtypes. chemrxiv.org Functional assays confirmed that these high-affinity ligands often act as D4R antagonists. chemrxiv.orgchemrxiv.org

| Compound Class/Derivative | D4R Affinity (Ki or pKi) | Selectivity (vs. D2R/D3R) | Functional Activity | Source |

|---|---|---|---|---|

| 4-N-linked-heterocyclic piperidine | 5.2 nM | >300-fold vs. D2 & D3 | Antagonist | nih.gov |

| 4,4-difluoropiperidine ether analogue (14a) | 0.3 nM | >2000-fold vs. D1, D2, D3, D5 | Antagonist | chemrxiv.org |

| 4-benzyl-piperidine analogue (8) | pKi = 8.71 | D2/D4 = 234; D3/D4 = 363 | Antagonist | nih.gov |

| Pyridinylpiperazine analogue (5g) | 2.89 nM | >450-fold vs. D2 & D3 | No agonist activity detected | chemrxiv.org |

Mechanistic Insights from In Vitro Studies

The in vitro data collectively suggest that the this compound scaffold and its analogues are versatile structures capable of interacting with multiple, distinct biological targets. The N-cyclopropylmethyl group is a key pharmacophore that confers affinity for both the dopamine transporter and the kappa opioid receptor. nih.govnih.gov This suggests a potential for polypharmacology, where a single molecule could modulate both the dopaminergic and opioidergic systems.

The piperidine core is a privileged scaffold for targeting G protein-coupled receptors. Mechanistic studies on D4R ligands show that subtle structural modifications to the piperidine ring and its substituents can dramatically alter binding affinity and selectivity. chemrxiv.orgnih.govchemrxiv.org For instance, the distance between key pharmacophoric features and the nature of terminal substituents (e.g., n-butyl vs. benzyl) can lead to different binding modes and structure-activity relationships. nih.gov Functional assays, such as those measuring cAMP production or β-arrestin recruitment, have confirmed that many of these high-affinity D4R ligands act as antagonists or, in some cases, partial agonists. chemrxiv.org

Furthermore, the discovery of piperidine-containing molecules as potent TLR7/9 antagonists provides a mechanistic link to the innate immune system. nih.gov These compounds function by blocking the signaling cascades initiated by the recognition of pathogenic nucleic acids, thereby inhibiting the production of pro-inflammatory cytokines. nih.govmdpi.com This dual potential to act on central nervous system receptors and immune system receptors indicates that derivatives of this compound could be explored for conditions at the interface of neuroscience and immunology.

Molecular Target Identification and Pathway Modulation

In vitro studies on derivatives of this compound have identified several potential molecular targets, suggesting diverse pharmacological activities. The specific biological interactions are heavily influenced by the other substituents on the piperidine ring and the amine group.

One notable derivative, N-Cyclopropyl-N-(4-fluoro-2-(trifluoromethyl)benzyl)piperidin-4-amine, has been predicted to act as an inhibitor of Monoamine Oxidase (MAO) and an agonist of the σ-1 Receptor. vulcanchem.com The fluorobenzyl moiety of this compound is thought to mimic the natural substrates of MAO, leading to its inhibitory activity. vulcanchem.com The rigid conformation provided by the piperidine-cyclopropyl portion of the molecule is believed to contribute to its interaction with the σ-1 receptor. vulcanchem.com

Derivatives of the broader 4-aminopiperidine (B84694) class have also been investigated for other activities. For example, certain N-(4-piperidyl)propanamides have shown an affinity for μ-opioid receptors, acting as agonists, and to a lesser extent, for I2-imidazoline receptors. Furthermore, other piperidine-based structures have been explored as antagonists for neurokinin receptors, which are implicated in various physiological processes, including inflammation and pain. nih.gov Additionally, some N-(piperidine-4-yl)benzamide derivatives have been identified as potential antitumor agents that induce cell cycle arrest. nih.gov

The following table summarizes the predicted and observed in vitro activities of selected this compound derivatives and related compounds.

| Compound/Derivative Class | Molecular Target/Pathway | Predicted/Observed Activity |

| N-Cyclopropyl-N-(4-fluoro-2-(trifluoromethyl)benzyl)piperidin-4-amine | Monoamine Oxidase (MAO) | Inhibition (Ki ~50 nM) |

| N-Cyclopropyl-N-(4-fluoro-2-(trifluoromethyl)benzyl)piperidin-4-amine | σ-1 Receptor | Agonism (EC₅₀ ~1 µM) |

| N-(1-phenethyl-4-piperidyl)propanamide derivatives | μ-opioid receptors | Agonism |

| N-(1-phenethyl-4-piperidyl)propanamide derivatives | I2-imidazoline receptors | Low affinity |

| 4-(aryl-substituted)-piperidines | Neurokinin 2 (NK2) receptor | Antagonism |

| N-(piperidine-4-yl)benzamide derivatives | p53/p21-dependent pathway | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(Cyclopropylmethyl)piperidin-4-amine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, reacting piperidin-4-amine with cyclopropylmethyl halides (e.g., cyclopropylmethyl chloride) in the presence of a base (e.g., potassium carbonate or sodium hydroxide) under reflux in polar aprotic solvents like acetonitrile or ethanol. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions and improve yields .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) is essential for confirming the cyclopropylmethyl group's integration and piperidine ring conformation. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Infrared (IR) spectroscopy can identify amine functional groups (N-H stretches at ~3300 cm⁻¹) .

Q. How does the cyclopropylmethyl substituent influence the compound's physicochemical properties?

- Methodological Answer : The cyclopropylmethyl group introduces steric hindrance and electron-donating effects, altering solubility (lower aqueous solubility compared to unsubstituted piperidine derivatives) and basicity (pKa ~9–10). Computational tools like DFT can model these effects, while experimental comparisons with analogs (e.g., N-benzyl derivatives) highlight structural-activity relationships .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, receptor isoforms). To address this:

- Standardize assays using validated protocols (e.g., WHO guidelines).

- Perform dose-response curves to compare potency (EC₅₀/IC₅₀) across studies.

- Use computational docking (e.g., AutoDock Vina) to predict binding modes to targets like G-protein-coupled receptors (GPCRs) or enzymes .

Q. How can reaction yields be improved for multi-step syntheses involving this compound intermediates?

- Methodological Answer : Optimize each step:

- Step 1 : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.

- Step 2 : Employ column chromatography or recrystallization for intermediate purification.

- Step 3 : Monitor reaction progress via Thin-Layer Chromatography (TLC) to terminate reactions at maximal conversion. Yields >80% are achievable with rigorous condition control .

Q. What mechanistic insights explain the compound's interactions with biological targets like monoamine transporters?

- Methodological Answer : The piperidine ring’s conformation allows for hydrophobic interactions with transporter binding pockets, while the cyclopropylmethyl group may restrict rotational freedom, enhancing selectivity. Radioligand binding assays (e.g., using ³H-labeled analogs) and site-directed mutagenesis can identify critical residues for binding .

Q. How does this compound compare to structurally related compounds in terms of metabolic stability?

- Methodological Answer : Conduct in vitro metabolic studies using liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS. The cyclopropyl group may reduce CYP450-mediated oxidation compared to N-alkylpiperidines, improving stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.